molecular formula C18H18N2O2 B5184811 3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole

3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole

Cat. No.: B5184811
M. Wt: 294.3 g/mol
InChI Key: XJCJOLJFEIXZPK-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-methylphenyl group and a 3-phenoxypropyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylbenzohydrazide with 3-phenoxypropionyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, forming the oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-thiadiazole: This compound has a sulfur atom in place of the oxygen atom in the oxadiazole ring, leading to different chemical properties and reactivity.

    3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-triazole: This compound has an additional nitrogen atom in the ring, which can affect its biological activity and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-14-7-5-8-15(13-14)18-19-17(22-20-18)11-6-12-21-16-9-3-2-4-10-16/h2-5,7-10,13H,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCJOLJFEIXZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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